
1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- is a heterocyclic compound that contains sulfur and phosphorus atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a precursor containing sulfur and phosphorus atoms in the presence of a base. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and isolation, to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or phosphines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines.
Wissenschaftliche Forschungsanwendungen
1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: Research is ongoing to explore the potential biological activities of this compound, including its interactions with biomolecules.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific functions, such as catalysts or stabilizers.
Wirkmechanismus
The mechanism of action of 1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated by its ability to form stable complexes with other molecules, influencing various biochemical processes. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (31): This compound shares structural similarities but differs in its functional groups and applications.
1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-: Another similar compound with different chemical properties and uses.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: This compound has a similar core structure but distinct functional groups and reactivity.
Uniqueness
1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- is unique due to its heterocyclic structure containing both sulfur and phosphorus atoms. This combination imparts specific chemical properties that make it valuable in various applications, particularly in the synthesis of novel materials and as a potential therapeutic agent.
Eigenschaften
CAS-Nummer |
151961-31-8 |
|---|---|
Molekularformel |
C10H18P2S |
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
3,5-ditert-butyl-1,2,4-thiadiphosphole |
InChI |
InChI=1S/C10H18P2S/c1-9(2,3)7-11-8(13-12-7)10(4,5)6/h1-6H3 |
InChI-Schlüssel |
KXFNBJDDFKODHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=PSC(=P1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


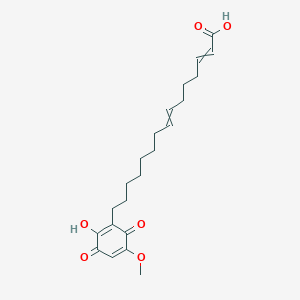
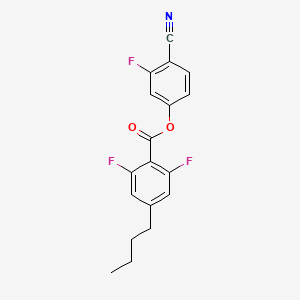
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
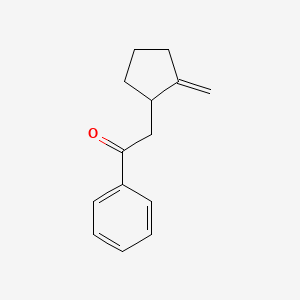
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)

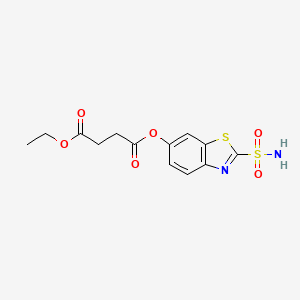
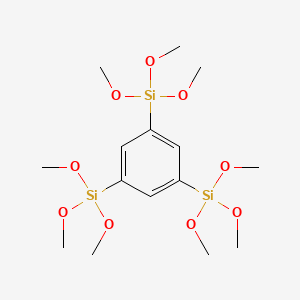
![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
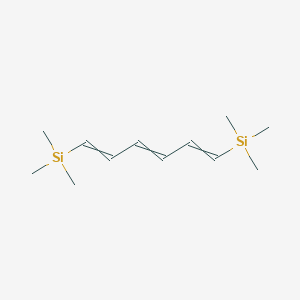
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)
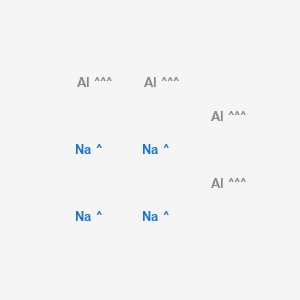
![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
